N-Methyl-1-(3-nitrophenyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

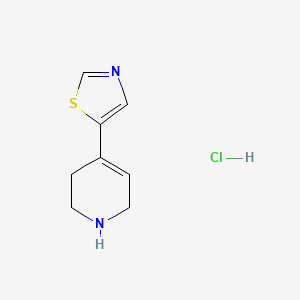

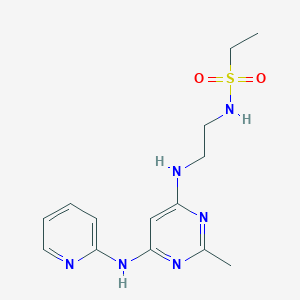

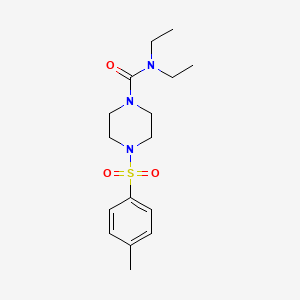

“N-Methyl-1-(3-nitrophenyl)ethanamine” is a chemical compound with the CAS Number: 19499-61-7 . It has a molecular weight of 166.18 . The compound is typically stored in a refrigerator and is a colorless to light-yellow liquid .

Molecular Structure Analysis

The IUPAC name for this compound is N-methyl (3-nitrophenyl)methanamine . The InChI code for this compound is 1S/C8H10N2O2/c1-9-6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 .Physical And Chemical Properties Analysis

“N-Methyl-1-(3-nitrophenyl)ethanamine” is a colorless to light-yellow liquid . and is typically stored in a refrigerator .Aplicaciones Científicas De Investigación

Preparation of Enriched Compounds

- Isotope Enrichment : N-Methyl-1-(3-nitrophenyl)ethanamine derivatives have been used in preparing isotopically enriched compounds, essential for various biochemical and medical research applications. This includes preparations of the hydrochloride of partially enriched derivatives like [18O]-2, [15N]-2, and [14C]-2, and their subsequent conversion into various anilines (Yilmaz & Shine, 1988).

Biochemical Pharmacology

- Pharmacological Research : The study of psychoactive substituted N-benzylphenethylamines, closely related to N-Methyl-1-(3-nitrophenyl)ethanamine, reveals insights into the mechanisms of action of these compounds and their interactions with neurotransmitters like serotonin (Eshleman et al., 2018).

Ligand Synthesis and Complex Formation

- Chiral Ligands : Research on the synthesis of chiral, conformationally mobile tripodal ligands, which are structurally related to N-Methyl-1-(3-nitrophenyl)ethanamine, explores their ability to form complexes with metals like ZnII and CuII. This has implications for catalysis and materials science (Canary et al., 1998).

Catalysis in Organic Synthesis

- Nickel Catalysis : The use of chiral (pyridyl)imine nickel(II) complexes, derived from compounds structurally similar to N-Methyl-1-(3-nitrophenyl)ethanamine, in catalyzing the transfer hydrogenation of ketones is a significant application in organic synthesis (Kumah et al., 2019).

Metabolism and Toxicology Studies

- Toxicology and Metabolic Pathways : Studies on the metabolism of isomeric compounds similar to N-Methyl-1-(3-nitrophenyl)ethanamine, such as the metabolic formation of benzene derivatives in rats, contribute to understanding the toxicological properties and metabolic pathways of these compounds (Schweinsberg et al., 1979).

Synthesis of Advanced Materials

- Advanced Macromolecular Architectures : The creation of novel alkoxyamines, derived from N-Methyl-1-(3-nitrophenyl)ethanamine, through intermolecular radical addition onto olefins, is crucial for the synthesis of complex macromolecular structures in polymer science (Dufils et al., 2007).

Environmental Science and Bioremediation

- Biodegradation Studies : Research on the biodegradation of nitrophenol derivatives, similar to N-Methyl-1-(3-nitrophenyl)ethanamine, by specific bacterial strains contributes to understanding environmental decontamination and bioremediation processes (Bhushan et al., 2000).

Safety and Hazards

Propiedades

IUPAC Name |

N-methyl-1-(3-nitrophenyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-7(10-2)8-4-3-5-9(6-8)11(12)13/h3-7,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDFLRRBKHRICK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(3-nitrophenyl)ethanamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propan-1-ol](/img/structure/B2945358.png)

![N-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]benzamide](/img/structure/B2945370.png)

![Ethyl 1-[(6-oxo-[1,3]dioxolo[4,5-g]chromen-8-yl)methyl]piperidine-4-carboxylate](/img/structure/B2945375.png)

![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[4-(methylsulfanyl)benzyl]thiophene-2-carboxamide](/img/structure/B2945376.png)

![6-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2945380.png)